Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-(piperidin-4-ylmethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-3-2-4-13(9-12)18-10-11-5-7-15-8-6-11;/h2-4,9,11,15H,5-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGGIWRZODFGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Core Benzoate Derivative
Step 1: Preparation of methyl 3-hydroxybenzoate
- Method: Esterification of 3-hydroxybenzoic acid with methyl alcohol (methanol) under acidic catalysis, typically using sulfuric acid or another strong acid.
- Conditions: Reflux at elevated temperature to promote esterification.
- Outcome: Methyl 3-hydroxybenzoate, serving as the aromatic precursor for subsequent modifications.
Step 2: Methylation of the hydroxyl group (if necessary)
- Method: Methylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- Outcome: Methyl 3-methoxybenzoate, which is more suitable for further functionalization due to increased stability and reactivity.
Introduction of the 4-Piperidinylmethoxy Group
Step 3: Nucleophilic substitution to attach the piperidinylmethoxy group
- Method:
- React methyl 3-(bromomethyl)benzoate (or a similar halogenated derivative) with piperidine under nucleophilic substitution conditions.
- Alternatively, use a piperidinylmethanol derivative and perform an etherification.
- Reagents:
- Halogenated methyl benzoate derivative (e.g., methyl 3-(bromomethyl)benzoate)
- Piperidine
- Base such as potassium carbonate or sodium hydride
- Conditions: Reflux in a polar aprotic solvent like acetone or dimethylformamide (DMF).
- Outcome: Formation of methyl 3-(4-piperidinylmethoxy)benzoate.
Step 4: Purification
- Techniques such as recrystallization or column chromatography are employed to isolate the desired etherified product with high purity.
Formation of the Hydrochloride Salt
Step 5: Conversion to hydrochloride salt
- Method:
- React the free base methyl 3-(4-piperidinylmethoxy)benzoate with hydrogen chloride gas or an HCl solution in an appropriate solvent such as ethanol or methanol.
- Outcome: Formation of methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride, which enhances stability, solubility, and bioavailability.
Data Table: Summary of Preparation Methods
| Step | Reaction | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Esterification | Benzoic acid + methanol | Reflux, acid catalyst | Methyl 3-hydroxybenzoate | Basic aromatic ester |
| 2 | Methylation | Methyl iodide / dimethyl sulfate + base | Room temperature to reflux | Methyl 3-methoxybenzoate | Increased stability |
| 3 | Etherification | Halogenated methyl benzoate + piperidine | Reflux, polar aprotic solvent | Methyl 3-(4-piperidinylmethoxy)benzoate | Ether linkage formation |
| 4 | Salt formation | Free base + HCl | Room temperature | Hydrochloride salt | Improved stability and solubility |
Research Findings and Notes
- Energy-efficient and environmentally friendly processes are emphasized in recent patents, involving mild reaction conditions and recyclable catalysts, reducing waste and energy consumption.
- Catalysts and reagents such as trimethylchlorosilane, triethylamine, and p-toluenesulfonic acid are used to facilitate methylation and etherification steps, with specific molar ratios optimized for yield and purity.
- Purification techniques include suction filtration, rotary evaporation, recrystallization, and chromatography, ensuring high purity of intermediates and final products.
- Reaction parameters such as temperature (generally between 20°C to reflux), reaction time (typically 3-5 hours), and molar ratios are critical for consistent yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride has various applications across multiple scientific domains:
Medicinal Chemistry
- Drug Development : This compound is studied for its potential therapeutic effects, particularly in treating neurological disorders due to its ability to interact with neurotransmitter receptors.
- Biological Activity : Preliminary studies suggest that it may exhibit enzyme inhibition properties and modulate receptor activity, making it a candidate for further pharmacological investigation.
Organic Synthesis
- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, allowing for the development of new compounds with desired biological activities.
Pharmacology
- Receptor Binding Studies : Research indicates that this compound can bind to various receptors, influencing their activity and potentially leading to new therapeutic approaches for diseases such as depression and anxiety.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on animal models of anxiety. The results indicated a significant reduction in anxiety-like behaviors, suggesting that the compound may have anxiolytic properties.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic route for this compound to improve yield and purity. By adjusting reaction conditions such as temperature and solvent choice, researchers achieved a higher yield compared to traditional methods.
Mechanism of Action
The mechanism of action of Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Implications
The following compounds share structural similarities with Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride, differing in substituents, ring systems, or functional groups.
Table 1: Structural and Molecular Comparison
Functional Group and Ring System Analysis
- Ester vs. Carboxylic Acid/Nitrile: Esters (e.g., methyl or ethyl) enhance lipophilicity, improving membrane permeability but increasing metabolic susceptibility. Carboxylic acids (e.g., 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride) offer higher solubility and ionic interactions .
- Piperidine vs.
- Substituent Effects: Electron-withdrawing groups (e.g., chloro in 4-((4-chloro-3-ethylphenoxy)methyl)piperidine hydrochloride) increase stability and reactivity, whereas alkyl chains (e.g., ethyl in Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride) enhance hydrophobicity .
Biological Activity
Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride, also known as 3-Piperidinyl 4-methoxybenzoate hydrochloride, is a compound with significant potential in various biological applications. Its molecular formula is C13H17ClNO3, with a molecular weight of approximately 271.74 g/mol. This compound is notable for its diverse biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structure of this compound includes a piperidine ring attached to a benzoate moiety, which contributes to its unique biological properties. The compound's structure can be represented as follows:
- Molecular Formula : C13H17ClNO3
- Molecular Weight : 271.74 g/mol
- CAS Number : 917903-78-7
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Properties : Research indicates that this compound serves as a precursor for synthesizing piperidine derivatives with potential antitumor activity. This has been explored in oncology applications, where it may contribute to the development of new cancer therapies.
- Antimicrobial Efficacy : The compound has shown promise in microbiological studies, where derivatives have been investigated for their antimicrobial properties. This suggests potential applications in treating infections.
- Analgesic and Anti-inflammatory Effects : Due to its piperidine structure, the compound is being explored for its role in developing analgesic agents, which are crucial for pain management. Additionally, it may be utilized in synthesizing anti-inflammatory drugs.
- Neuropsychopharmacology : The structural characteristics of the compound make it suitable for developing antipsychotic medications, targeting neuropsychiatric disorders.
- Cardiovascular Pharmacology : Its similarity to known antihypertensive agents suggests potential applications in lowering blood pressure.
- Neurodegenerative Diseases : The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative conditions.
Table 1: Summary of Biological Activities
| Activity | Application Area | Notes |
|---|---|---|
| Anticancer | Oncology | Precursor for anticancer derivatives |
| Antimicrobial | Microbiology | Investigated for efficacy against various pathogens |
| Analgesic | Pharmacology | Potential development of pain relief medications |
| Anti-inflammatory | Pharmacology | Synthesis of anti-inflammatory agents |
| Antipsychotic | Neuropsychopharmacology | Targeting treatments for mental health disorders |
| Antihypertensive | Cardiovascular Pharmacology | Development of blood pressure-lowering drugs |
| Neuroprotective | Neurology | Potential treatment for neurodegenerative diseases |
The biological activity of this compound is attributed to its interaction with various biological targets. Studies have indicated that compounds with similar structures interact with neurotransmitter systems and cellular pathways involved in pain perception, inflammation, and cancer cell proliferation.
Q & A
Q. Basic
- Handling : Use appropriate personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks .
- Storage : Store in a tightly sealed container at room temperature (20–25°C) in a dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents). Monitor for moisture absorption, as hygroscopicity may degrade stability .
- Spill Management : Absorb spills with inert material (e.g., sand), collect in a labeled container, and dispose of according to local regulations. Avoid generating dust .
What synthetic routes are commonly employed for the preparation of this compound, and what are the critical reaction parameters?
Q. Basic
- Nucleophilic Substitution : React 4-piperidinemethanol with methyl 3-hydroxybenzoate using a coupling agent (e.g., DCC or EDCI) in anhydrous dichloromethane under nitrogen. Monitor reaction progress via TLC .
- Hydrochloride Salt Formation : Treat the free base with HCl gas in ethanol to precipitate the hydrochloride salt. Ensure stoichiometric equivalence and confirm salt formation via elemental analysis .
- Critical Parameters : Maintain anhydrous conditions, control reaction temperature (20–40°C), and purify via recrystallization (e.g., ethanol/water) to achieve >98% purity .
Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Q. Basic
- Spectroscopy :
- Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>99%) and detect impurities .
- X-ray Crystallography : For structural confirmation, grow single crystals in ethanol and refine using SHELX software .
How can researchers optimize reaction conditions to improve the yield of this compound during coupling reactions?
Q. Advanced
- Catalyst Screening : Test coupling agents (e.g., EDCI vs. DCC) and catalysts (e.g., DMAP) to enhance nucleophilic substitution efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (CH₂Cl₂) for improved solubility and reaction kinetics .
- Stoichiometry Adjustments : Use a 1.2:1 molar ratio of 4-piperidinemethanol to methyl 3-hydroxybenzoate to drive the reaction to completion.
- Post-Reaction Workup : Implement column chromatography (silica gel, ethyl acetate/hexane) to isolate the product and minimize byproducts .
What strategies are recommended for resolving discrepancies between experimental spectroscopic data and computational predictions for this compound?
Q. Advanced
- DFT Calculations : Perform density-functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Adjust computational parameters (e.g., solvent effects) to align with observed results .
- Cross-Validation : Use multiple techniques (e.g., IR for functional groups, XRD for crystal structure) to corroborate NMR/MS findings.
- Error Analysis : Investigate potential impurities (e.g., residual solvents) or tautomerism that may skew spectral data .
How should researchers design experiments to assess the chemical stability of this compound under varying environmental conditions?
Q. Advanced
- Forced Degradation Studies :
- Thermal Stability : Heat samples at 40–60°C for 1–4 weeks and analyze via HPLC for decomposition products (e.g., free benzoic acid).
- Hydrolytic Stability : Expose to buffers (pH 1–10) at 25°C and monitor hydrolysis of the ester group .
- Photostability : Use a light cabinet (ICH Q1B guidelines) to test UV/visible light-induced degradation .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
In cases of unexpected byproduct formation during synthesis, what analytical approaches facilitate the identification and mitigation of these impurities?
Q. Advanced
- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., demethylation or piperidine ring oxidation products) .
- Isolation and Crystallization : Separate impurities via preparative HPLC and characterize using XRD to determine structural deviations .
- Reaction Mechanism Analysis : Use deuterated solvents or isotopic labeling to trace reaction pathways and pinpoint side-reaction origins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
